2-Chloroimidazo[1,2-B]pyridazine
Description
Properties
IUPAC Name |
2-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPYERNFAFRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678957 | |
| Record name | 2-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127566-19-2 | |
| Record name | 2-Chloroimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127566-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[1,2-B]pyridazine typically involves the reaction of heterocyclic amines with electrophiles. One common method is a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or bromoacetophenone . This method provides a convenient and efficient approach to obtain the desired compound in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloroimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Functionalization Reactions: The imidazo[1,2-B]pyridazine scaffold can be functionalized through radical reactions, transition metal catalysis, and photocatalysis.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, transition metal catalysts, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazine derivatives, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and development in medicinal chemistry.
Scientific Research Applications
2-Chloroimidazo[1,2-B]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a scaffold for developing new drugs, particularly kinase inhibitors and other therapeutic agents.
Biological Research: It is used in the study of biological pathways and molecular targets, contributing to the understanding of disease mechanisms and the development of new treatments.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival . The exact molecular pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine
These isomers differ in nitrogen atom distribution, resulting in distinct electronic properties. Imidazo[1,2-b]pyridazine is more synthetically accessible and pharmacologically explored.
Imidazo[1,5-b]pyridazine
This isomer is structurally distinct due to altered ring fusion.
Positional Isomers of Chloro-Substituted Derivatives
6-Chloroimidazo[1,2-b]pyridazine Derivatives
- 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid : This derivative (MW: 197.58) features a carboxylic acid group at position 2, enhancing solubility and hydrogen-bonding capacity. It is used in Minisci reactions, where regioselectivity corrections highlight the influence of chloro positioning on reaction pathways .
7-Chloroimidazo[1,2-b]pyridazine
This positional isomer (MW: 153.57) exhibits a lower molecular weight due to the absence of bulky substituents. Its pharmacological profile remains uncharacterized, but synthetic accessibility via palladium catalysis is noted .
Substituent Variants on the Imidazo[1,2-b]pyridazine Core
3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (Compound 5c)
2-Tert-butyl-6-chloro-imidazo[1,2-b]pyridazine
- Structure : Bulky tert-butyl group at position 2 and chloro at position 5.
- Properties : Higher molecular weight (209.68) enhances lipophilicity, suitable for kinase inhibition .
Biological Activity
2-Chloroimidazo[1,2-b]pyridazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological significance, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR). The information presented is derived from various scholarly sources to provide a comprehensive overview.
The imidazo[1,2-b]pyridazine scaffold has been recognized for its potential as a pharmacophore in drug development. Compounds within this class have exhibited a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound this compound is particularly notable for its kinase inhibitory properties.
This compound has been reported to inhibit several key kinases involved in various signaling pathways:
- BCL-ABL Kinase : This enzyme is implicated in chronic myeloid leukemia (CML), and inhibition can lead to decreased proliferation of leukemic cells .
- VEGF Receptor 2 Kinase : Inhibition of this receptor can impede angiogenesis, making it a target for cancer therapy .
- Bruton’s Tyrosine Kinase (BTK) : BTK plays a crucial role in B-cell receptor signaling; thus, its inhibition may be beneficial in treating B-cell malignancies .
- DYRKs and CLKs : These kinases are involved in cell cycle regulation and have been linked to neurodegenerative diseases. Selective inhibition of DYRKs has shown promise in preclinical studies .
Structure-Activity Relationships (SAR)
Research indicates that modifications at various positions on the imidazo[1,2-b]pyridazine core significantly affect biological activity:
| Position | Substituent | Activity | Reference |
|---|---|---|---|
| 2 | Cl | Inhibits TAK1 | |
| 3 | Morpholine | Inhibits DYRK1A | |
| 4 | Aryl group | Enhances potency |
These modifications can enhance selectivity and potency against specific kinases while minimizing off-target effects.
Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of imidazo[1,2-b]pyridazines, compounds were tested against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects with IC50 values below 100 nM against several tumor types. Notably, it demonstrated selectivity towards leukemia cells compared to normal lymphocytes .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound. It was found that this compound did not exhibit cytotoxicity at concentrations up to 10 µM when tested on SH-SY5Y human neuroblastoma cells. This suggests a favorable safety profile for potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloroimidazo[1,2-b]pyridazine and its derivatives?
- Methodological Answer : A widely used approach involves cyclocondensation of 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield nitro-substituted intermediates. Subsequent functionalization (e.g., substitution of the chloromethyl group with sodium benzenesulfinate) enables diversification . For example, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was synthesized in moderate yield using this route .
Q. How can researchers characterize the purity and structure of this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) of derivatives like 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine shows distinct aromatic proton signals (δ 8.28–8.23 ppm for bromophenyl, δ 8.18 ppm for the imidazo ring) .
- Chromatography : Flash chromatography (silica gel, pentane-EtO gradients) effectively purifies intermediates, with yields ranging from 75% to 89% depending on substituents .
- Melting Point Analysis : Derivatives such as 6-chloro-3-(naphthalen-1-yl)imidazo[1,2-b]pyridazine exhibit sharp melting points (152–154°C), confirming crystallinity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMA, DMF) .
- Waste Disposal : Classify halogenated waste separately and engage certified agencies for disposal to mitigate environmental toxicity .
Advanced Research Questions
Q. How can palladium-catalyzed direct arylation optimize the synthesis of 2,3-diarylimidazo[1,2-b]pyridazine derivatives?
- Methodological Answer :
- C3-Arylation : React 6-chloroimidazo[1,2-b]pyridazine with aryl bromides (e.g., 1-bromonaphthalene) under Pd(OAc)/PPh catalysis in pentan-1-ol at 110°C, achieving 76% yield .
- Suzuki Coupling : For C2 functionalization, prepare 2-bromo intermediates first. Coupling with phenylboronic acid under Pd(dppf)Cl catalysis in THF/HO (3:1) at 80°C yields 86% diarylated products .
Q. What strategies improve the selectivity of this compound derivatives as kinase inhibitors?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro at C3) to enhance binding to ATP pockets of kinases like c-Met and VEGFR2 .
- Structure-Activity Relationship (SAR) : Replace the chloro group with methoxy or fluorophenyl moieties to reduce off-target effects. For example, 6-methoxy derivatives showed 10-fold higher selectivity for TYK2 over JAK1/2 .
Q. How do pseudokinase domain ligands (e.g., imidazo[1,2-b]pyridazines) modulate TYK2 signaling in inflammatory diseases?
- Methodological Answer :
- Allosteric Inhibition : Compounds like IZP-7 bind to the JH2 domain of TYK2, disrupting IL-12/IL-23 signaling. Cellular assays (IC = 12 nM) confirm suppression of STAT3 phosphorylation .
- Selectivity Profiling : Use kinase panel screens (e.g., Eurofins KinaseProfiler) to verify >100x selectivity over JAK1/3 and EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
